molecular formula C21H22BrNO4 B214412 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214412
M. Wt: 432.3 g/mol
InChI Key: CXSRRMWVWUBLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-9876, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional co-activators, leading to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis and inhibit tumor growth in xenograft models of breast and lung cancer. Additionally, 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its specificity for BET proteins, which reduces the potential for off-target effects. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. Additionally, the synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is complex and may be challenging for some laboratories.

Future Directions

For 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one include the optimization of its pharmacokinetic properties, the development of analogs with improved potency and selectivity, and the investigation of combination therapies.

Synthesis Methods

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 3-methoxybenzaldehyde with 1-bromo-3-butanol, followed by the reaction with 3-oxo-2-phenylbutyric acid and indole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have potential therapeutic applications in the treatment of cancer, specifically in the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various types of cancer. 5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the binding of BET proteins to chromatin, leading to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.

properties

Product Name

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO4

Molecular Weight

432.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO4/c1-3-4-10-23-18-9-8-15(22)12-17(18)21(26,20(23)25)13-19(24)14-6-5-7-16(11-14)27-2/h5-9,11-12,26H,3-4,10,13H2,1-2H3

InChI Key

CXSRRMWVWUBLIP-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.